molecular formula C15H24N4O2 B12266844 tert-butyl 4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate

tert-butyl 4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate

Cat. No.: B12266844
M. Wt: 292.38 g/mol
InChI Key: FTSQURPEWXNYCK-UHFFFAOYSA-N
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Description

Tert-butyl 4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a tert-butyl ester group and a 1,2,3-triazole ring, which is further substituted with a cyclopropyl group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the 1,2,3-triazole ring: This can be achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as a “click” reaction. The reaction involves the cycloaddition of an azide and an alkyne to form the 1,2,3-triazole ring.

    Introduction of the cyclopropyl group: The cyclopropyl group can be introduced via a substitution reaction on the triazole ring.

    Formation of the piperidine ring: The piperidine ring can be synthesized through a series of cyclization reactions.

    Introduction of the tert-butyl ester group: The tert-butyl ester group can be introduced through esterification reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly on the triazole and piperidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can be optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized triazole derivatives, while substitution reactions can introduce new functional groups onto the triazole or piperidine rings.

Scientific Research Applications

Tert-butyl 4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound can be used in biochemical studies to investigate the interactions of triazole-containing molecules with biological targets.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The triazole ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The piperidine ring and tert-butyl ester group can also contribute to the compound’s overall biological activity by affecting its binding affinity and stability.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-butyl 4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate include other triazole-containing piperidine derivatives, such as:

    Tert-butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate: This compound features a hydroxymethyl group instead of a cyclopropyl group.

    Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate: This compound contains a pyrazole ring instead of a triazole ring.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity. The presence of the cyclopropyl group on the triazole ring can influence the compound’s biological activity and binding interactions, making it a valuable scaffold for drug discovery and other scientific research applications.

Properties

IUPAC Name

tert-butyl 4-(4-cyclopropyltriazol-1-yl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O2/c1-15(2,3)21-14(20)18-8-6-12(7-9-18)19-10-13(16-17-19)11-4-5-11/h10-12H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTSQURPEWXNYCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2C=C(N=N2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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